molecular formula C8H10O8 B157486 1,2,3,4-Butanetetracarboxylic acid CAS No. 1703-58-8

1,2,3,4-Butanetetracarboxylic acid

Cat. No. B157486
CAS RN: 1703-58-8
M. Wt: 234.16 g/mol
InChI Key: GGAUUQHSCNMCAU-UHFFFAOYSA-N
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Description

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a multifunctional carboxylic acid with four carboxyl groups attached to a butane backbone. It is known for its ability to react with cellulose to form cross-linking structures, which is catalyzed by alkaline salts such as sodium hypophosphite. The presence of lithium, sodium, or potassium ions promotes the formation of anhydride intermediates, with potassium ions being the most efficient .

Synthesis Analysis

BTCA can be synthesized through the irradiation of aqueous succinic acid solutions, which is a one-step process with a good yield, contrasting with the multi-step chemical synthesis typically required for such compounds . Additionally, BTCA and its derivatives are used to prepare metal complexes, which are relevant in the production of photosensitive materials, medical polymers, and functional polymer membranes .

Molecular Structure Analysis

The molecular structure of BTCA has been studied through the synthesis of coordination compounds. These compounds exhibit a two-dimensional structure with the BTCA anion acting as a connector, leading to networks of metal atoms. The planar conformation of the BTCA ligand allows for the formation of these networks . The crystal structure of BTCA dihydrate has been determined, showing an extensive three-dimensional hydrogen-bond network that consolidates the crystal packing .

Chemical Reactions Analysis

BTCA reacts with cellulose in a two-step process involving anhydride formation and esterification, which can establish cross-linking by BTCA. This reaction is stepwise, with the formation of one anhydride and its esterification with cellulose followed by the formation of another anhydride and its subsequent esterification . The BTCA molecule also forms coordination polymers with various metals, leading to structures with interesting luminescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTCA and its complexes have been characterized using various techniques. Infrared spectroscopy, thermogravimetric analysis, and elemental analysis have been used to characterize the composition and structure of metal complexes prepared from BTCA. The thermal stability of these complexes varies among different transition metals, with cobalt complexes being the most thermally stable . The luminescence properties of BTCA-based coordination polymers have also been studied, indicating potential applications in optoelectronic devices .

Scientific Research Applications

Durable Press Finishing of Textiles

1,2,3,4-Butanetetracarboxylic acid (BTCA) is effectively used in the durable press finishing of silk fabrics. It significantly improves the wrinkle recovery angle of silk fabric with minimal impact on its breaking strength (Yang & Hu, 2006).

Enhancing Tensile Properties of Rayon Fibers

BTCA is applied to crosslink amorphous regions of cotton-type rayon fibers, improving their tensile properties. The crosslinking conditions, including temperature and BTCA dosage, influence the rayon fibers' tensile strength (Wang et al., 2011).

Textile Strength Loss Mitigation

When used on cotton fabrics, BTCA can cause significant strength loss due to simultaneous cross-linking and acid degradation of cellulose. However, this can be mitigated using different acids, such as benzophenone-3,3',4,4'-tetracarboxylic acid (BPTCA), which causes less strength loss under similar conditions (Ji et al., 2016).

Catalytic Reactions with Cellulose

BTCA's catalytic functions in esterification reactions with cellulose are significant. Acid anions assist in removing protons on intermediates and completing esterification between cellulose and BTCA (Ji et al., 2015).

Preparation of Metal Complexes

BTCA is used in the preparation of photosensitive materials, medical polymer materials, and functional polymer membrane materials. Its role in forming metal complexes has been detailed, indicating its potential in material science applications (Zhang & Qi, 2019).

Synthesis of Gemini Surfactants

BTCA is involved in the synthesis of gemini surfactants with semifluoroalkyl groups, showing excellent surface tension reducing ability. These surfactants form more rigid monolayers and have potential applications in various industries (Kawase et al., 2015).

Flame Retardant Finishing for Cotton

BTCA, combined with a hydroxy-functional organophosphorus oligomer, has been used as a flame retardant finishing system for cotton. This combination enhances the flame retardant properties and durability of cotton fabrics (Yang & Wu, 2003).

Kinetics of Crosslinking Reactions

Studies on the kinetics of crosslinking reactions of BTCA with cellulose provide insights into the factors affecting these reactions, such as catalysts and reaction conditions. This knowledge is crucial for optimizing textile finishing processes (Hu et al., 2021).

Safety And Hazards

BTCA is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

BTCA is expected to continue to be used in the preparation of various functional polymer materials, such as photosensitive materials, medical polymer materials, and functional polymer membranes .

properties

IUPAC Name

butane-1,2,3,4-tetracarboxylic acid
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InChI

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
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InChI Key

GGAUUQHSCNMCAU-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
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Molecular Formula

C8H10O8
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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DSSTOX Substance ID

DTXSID6024670
Record name 1,2,3,4-Butanetetracarboxylic acid
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Molecular Weight

234.16 g/mol
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Physical Description

Leaflets (from water) or white powder. (NTP, 1992), Solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS]
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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Product Name

1,2,3,4-Butanetetracarboxylic acid

CAS RN

1703-58-8
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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Record name 1,2,3,4-Butanetetracarboxylic acid
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Record name Butane-1,2,3,4-tetracarboxylic acid
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Melting Point

385 °F (NTP, 1992)
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-52” from Asahi Denka Kogyo K.K.), tetrakis(2,2,6,6-tetramethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-57” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-62” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-67” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-63” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-68” from Asahi Denka Kogyo K.K.),
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Synthesis routes and methods II

Procedure details

1,2,3,4-cyclobutane tetracarboxylic acid; 1,2,3,4-cyclopentane tetracarboxylic acid; dicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid; 7,8-dichlorodicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid; 7,8-diphenyldicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid; dicyclo-(2,2,2)-octene-(7)-2,3,5,6-tetracarboxylic acid;
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dicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
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7,8-dichlorodicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
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7,8-diphenyldicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
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dicyclo-(2,2,2)-octene-(7)-2,3,5,6-tetracarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4-Butanetetracarboxylic acid
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1,2,3,4-Butanetetracarboxylic acid
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1,2,3,4-Butanetetracarboxylic acid
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Reactant of Route 5
1,2,3,4-Butanetetracarboxylic acid
Reactant of Route 6
1,2,3,4-Butanetetracarboxylic acid

Citations

For This Compound
2,200
Citations
CQ Yang, Y Lu, GC Lickfield - Textile Research Journal, 2002 - journals.sagepub.com
Polycarboxylic acids have been the most promising durable press finishing agents for cotton to replace traditional formaldehyde-based reagents. Among the various polycarboxylic …
Number of citations: 43 journals.sagepub.com
A Hashem, AJ Fletcher, H Younis, H Mauof… - International journal of …, 2020 - Elsevier
Microcrystalline cellulose (MCC) has been utilized as an adsorbent material for the removal of Pb(II) ions from aqueous solution after treatment with 1,2,3,4-butanetetracarboxylic acid (…
Number of citations: 56 www.sciencedirect.com
B Ji, P Tang, K Yan, G Sun - Carbohydrate polymers, 2015 - Elsevier
2,3,4-Butanetetracarboxylic acid (BTCA) reacts with cellulose in two steps with catalysis of alkaline salts such as sodium hypophosphite: anhydride formation and esterification of …
Number of citations: 48 www.sciencedirect.com
B Ji, H Qi, K Yan, G Sun - Cellulose, 2016 - Springer
2,3,4-Butanetetracarboxylic acid (BTCA) reacts with cellulose in two steps: anhydride formation of adjacent carboxyl groups in BTCA and esterification of anhydride with cellulose, which …
Number of citations: 43 link.springer.com
B Ji, K Yan, G Sun - Industrial & Engineering Chemistry Research, 2016 - ACS Publications
1,2,3,4-Butanetetracarboxylic acid (BTCA), catalyzed by sodium hypophosphite (SHP), brings good antiwrinkle property to cotton fabrics and causes significant strength losses due to …
Number of citations: 26 pubs.acs.org
F Alimohammadi, MP Gashti, A Shamei - Progress in Organic Coatings, 2012 - Elsevier
Carbon nanotubes (CNTs) were coated by the exhaustion method and stabilized on a cotton surface using 1,2,3,4-butanetetracarboxylic acid (BTCA) as a crosslinking agent and …
Number of citations: 134 www.sciencedirect.com
C Schramm, WH Binder, R Tessadri - Journal of sol-gel science and …, 2004 - Springer
The sol-gel process is an excellent technology for coating various materials thus imparting new properties to the treated samples. 100% cotton fabric were treated in two steps with …
Number of citations: 101 link.springer.com
M Orhan, D Kut, C Gunesoglu - Journal of Applied Polymer …, 2009 - Wiley Online Library
For producing antibacterial textiles, the conventional finishing processes have high productivity and low processing costs, but textiles finished in these ways exhibit low durability against …
Number of citations: 124 onlinelibrary.wiley.com
ES Lee, HJ Kim - Journal of applied polymer science, 2001 - Wiley Online Library
Sodium hypophosphite (SHP) is widely used as an effective catalyst for the esterification reaction of cellulose with 1,2,3,4‐butanetetracarboxylic acid (BTCA). However, catalysts …
Number of citations: 48 onlinelibrary.wiley.com
H Hu, H Xu, X Dong, Q Zhao, R Wu, C Meng, T Cai… - Cellulose, 2021 - Springer
2,3,4-butanetetracarboxylic acid (BTCA) has been explored as formaldehyde-free crosslinking agent for many years. In this study, a novel kinetic model for cellulose reacted by BTCA …
Number of citations: 8 link.springer.com

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